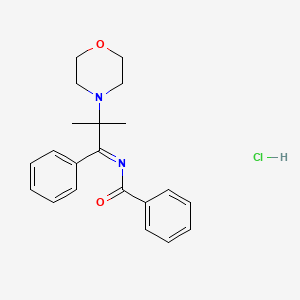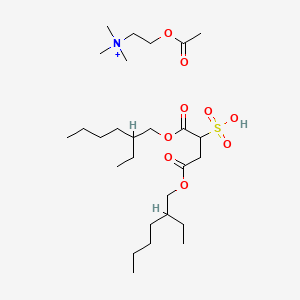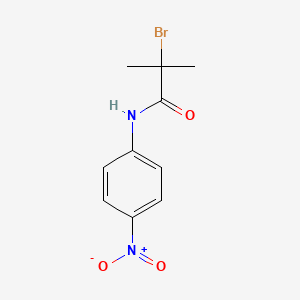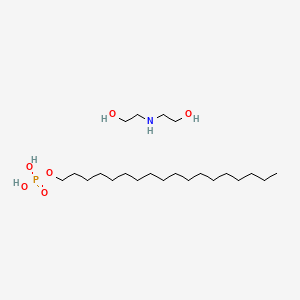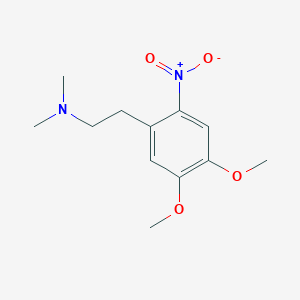![molecular formula C22H20N2O4 B12796351 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione CAS No. 10513-98-1](/img/structure/B12796351.png)
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride, followed by reaction with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The reaction is typically carried out in solvents like toluene or isopropanol under reflux conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced isoindoline derivatives .
Aplicaciones Científicas De Investigación
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione has numerous scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-[(1,3-Dioxoisoindol-2-yl)methyl]isoindole-1,3-dione: Another isoindoline-1,3-dione derivative with similar chemical properties.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A functionalized isoindoline-1,3-dione used in the development of thalidomide-based PROTACs.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Used as a catalyst and in enzyme kinetic studies.
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
10513-98-1 |
|---|---|
Fórmula molecular |
C22H20N2O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[6-(1,3-dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O4/c25-19-15-9-3-4-10-16(15)20(26)23(19)13-7-1-2-8-14-24-21(27)17-11-5-6-12-18(17)22(24)28/h3-6,9-12H,1-2,7-8,13-14H2 |
Clave InChI |
MJYXMZHGVMGKLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


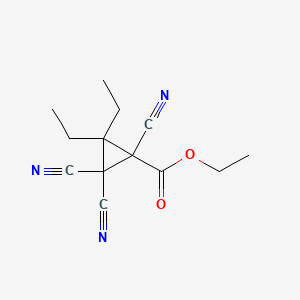
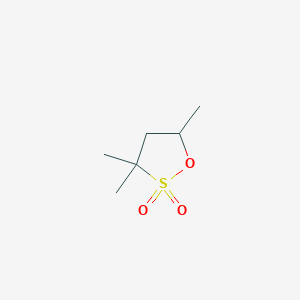
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)


